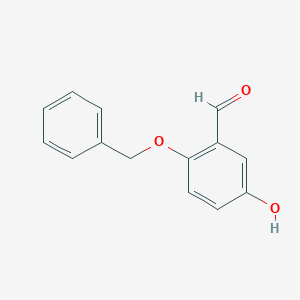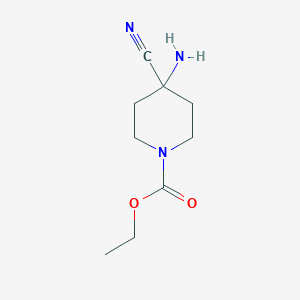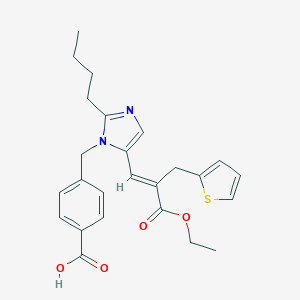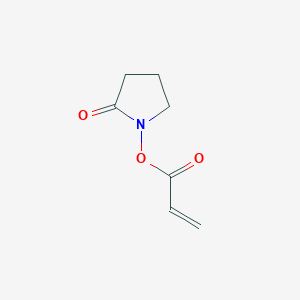
(2-Oxopyrrolidin-1-yl) prop-2-enoate
Descripción general
Descripción
“(2-Oxopyrrolidin-1-yl) prop-2-enoate” is a chemical compound that is related to other compounds such as Levetiracetam . It is also related to “(2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid” which is known as Levetiracetam Impurity A . This compound is part of the Levetiracetam API Family and is categorized under Anticonvulsants / anti-epileptics, Impurity Reference Materials .
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids afforded 2-(2-oxopyrrolidin-1-yl)acetamides .Molecular Structure Analysis
The molecular formula of a related compound, “(2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid”, is C8 H13 N O3 and it has a molecular weight of 171.19 .Chemical Reactions Analysis
The reaction of chloroacetamide with 2 equiv of γ-aminobutyric acid potassium salts provides a convenient method for the synthesis of substituted 4- .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been documented. For instance, “(2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid” has a molecular weight of 171.19 .Aplicaciones Científicas De Investigación
Synthesis and Molecular Properties :
- A study focused on the synthesis of methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate from l-tartaric acid, showing a transformation into methyl (2E)-2-methyl-4-[(S)-oxiran-2-yl]-4-(pent-3-yloxy)but-2-enoate (Gimalova et al., 2013).
- Another study conducted quantum chemical calculations and thermodynamics parameters on similar compounds, exploring their electronic properties like the highest occupied and lowest unoccupied molecular orbital energies (Bouklah et al., 2012).
Applications in Liquid Crystal Display (LCD) Technology :
- Research on prop-2-enoates derived from thiophene showed their ability to promote excellent photoalignment of a bulk commercial nematic liquid crystal, demonstrating potential applications in LCD technology (Hegde et al., 2013).
Asymmetric Synthesis and Cycloaddition Reactions :
- A study on the asymmetric intramolecular Michael reaction of acyclic compounds related to (2-Oxopyrrolidin-1-yl) prop-2-enoate revealed the creation of chiral building blocks for alkaloid synthesis (Hirai et al., 1992).
- Another research highlighted the use of alkyl 4-oxo-4-arylbut-2-enoates in a 1,3-dipolar [3+2] cycloaddition, yielding fully substituted pyrrolidines with four stereogenic centers (Wu et al., 2019).
Medicinal Chemistry Applications :
- An assay method for quality control and stability studies of a new CVS disorder agent involved the analysis of a compound structurally related to (2-Oxopyrrolidin-1-yl) prop-2-enoate (Dwivedi et al., 2003).
Crystallography and Molecular Structure :
- A crystallographic study provided insights into the molecular structure of a compound similar to (2-Oxopyrrolidin-1-yl) prop-2-enoate, offering valuable information for further research and applications (Liu et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-oxopyrrolidin-1-yl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-7(10)11-8-5-3-4-6(8)9/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAXKEFFEXGTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)ON1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxopyrrolidin-1-yl) prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)
![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)
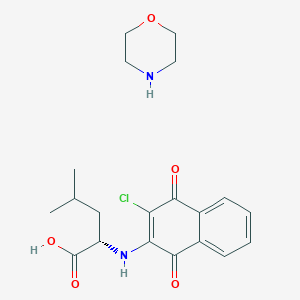
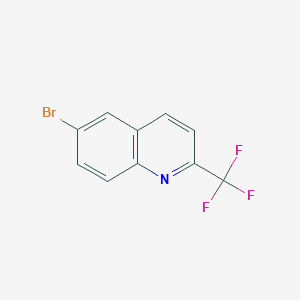



![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)
